molecular formula C16H10ClF3N4O B2578576 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1259175-56-8

2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2578576
CAS No.: 1259175-56-8
M. Wt: 366.73
InChI Key: XEFDHJICEMNYHT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a trifluoromethyl group, and a pyridine carboxamide moiety

Properties

IUPAC Name

2-chloro-N-[2-pyrazol-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O/c17-14-8-10(4-6-21-14)15(25)23-12-9-11(16(18,19)20)2-3-13(12)24-7-1-5-22-24/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFDHJICEMNYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Pyridine Carboxamide: The final step involves coupling the pyrazole derivative with a pyridine carboxamide precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole and pyridine rings contribute to the overall stability and reactivity of the molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.

    2-chloro-N-[2-(1H-pyrazol-1-yl)-5-methylphenyl]pyridine-4-carboxamide: The methyl group instead of the trifluoromethyl group can lead to variations in reactivity and stability.

    2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide: Substitution of the pyridine ring with a benzene ring can alter the compound’s electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a key feature that distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

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